3-(1-Methoxyethyl)azetidine

Lipophilicity Drug-likeness Physicochemical Properties

3-(1-Methoxyethyl)azetidine (CAS 1781791-41-0) is a saturated four-membered nitrogen heterocycle (azetidine) substituted at the 3-position with a branched 1-methoxyethyl group. It has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B7966488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methoxyethyl)azetidine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(C1CNC1)OC
InChIInChI=1S/C6H13NO/c1-5(8-2)6-3-7-4-6/h5-7H,3-4H2,1-2H3
InChIKeyWEQAGBLJSVXBIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methoxyethyl)azetidine: A Branched Ether Azetidine Scaffold for Medicinal Chemistry and Drug Discovery Procurement


3-(1-Methoxyethyl)azetidine (CAS 1781791-41-0) is a saturated four-membered nitrogen heterocycle (azetidine) substituted at the 3-position with a branched 1-methoxyethyl group. It has a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol [1]. The azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is intermediate between the more strained aziridine (27.7 kcal/mol) and the relatively unstrained pyrrolidine (5.4 kcal/mol), a feature that underpins its unique reactivity profile in synthetic and medicinal chemistry applications [2]. The compound is primarily supplied as a research building block, available as the free base or the hydrochloride salt (CAS 1781791-41-0), with typical vendor purity specifications of 95-98% [1].

Why 3-(1-Methoxyethyl)azetidine Cannot Be Replaced by Simple Alkyl or Unbranched Ether Analogs in Drug Discovery


The precise lipophilicity, hydrogen-bonding capacity, and conformational profile of a building block critically dictate the ADME and potency of the final drug candidate. Replacing 3-(1-methoxyethyl)azetidine with a seemingly close analog like 3-ethylazetidine or 3-(methoxymethyl)azetidine can drastically alter the molecule's logD, TPSA, and metabolic stability, leading to a different developability profile [1][2]. The following quantitative evidence demonstrates that this compound occupies a specific physicochemical niche—distinct from its analogs—that makes generic substitution a high-risk strategy without rigorous experimental re-validation.

3-(1-Methoxyethyl)azetidine vs. Closest Analogs: Quantitative Evidence for Procurement and Design Decisions


Lipophilicity (XLogP) Balancing: 3-(1-Methoxyethyl)azetidine Offers an Intermediate LogP of 0.1, Distinct from Shorter-Ether and Alkyl Analogs

In drug discovery, a compound's lipophilicity, commonly measured as XLogP, is a key determinant of its ADME profile. The target compound, 3-(1-methoxyethyl)azetidine, has a computed XLogP3-AA of 0.1 [1]. This value is intermediate between the shorter-chain ether analog, 3-(methoxymethyl)azetidine, which has an XLogP of -0.3 [2], and the simple alkyl analog, 3-ethylazetidine, with an XLogP of 0.7 [3]. This places the target compound in a distinct lipophilicity range, potentially offering a more balanced profile for both solubility and permeability compared to its more hydrophilic or lipophilic analogs.

Lipophilicity Drug-likeness Physicochemical Properties

Hydrogen Bond Acceptor (HBA) Capacity: The Target Compound Provides an Additional HBA Site Relative to Simple Alkyl Azetidines

The number of hydrogen bond acceptors (HBA) in a molecule influences its aqueous solubility and its ability to form specific interactions with biological targets. 3-(1-Methoxyethyl)azetidine possesses two HBA sites (the azetidine nitrogen and the methoxy oxygen) [1]. This is a key differentiation from simple alkyl-substituted analogs. For instance, 3-ethylazetidine has only one HBA (the azetidine nitrogen alone), as computed by Cactvs 3.4.8.18 [2]. The additional oxygen atom in the target compound's side chain provides an extra locus for hydrogen bonding, which can be critical for target binding affinity and selectivity.

Hydrogen Bonding Solubility Target Engagement

Topological Polar Surface Area (TPSA) as a CNS Permeability Lever: The Target Compound's Higher TPSA (21.3 Ų) vs. 3-Ethylazetidine (12 Ų) Guides CNS vs. Peripheral Design

Topological Polar Surface Area (TPSA) is a key descriptor for predicting blood-brain barrier (BBB) penetration. 3-(1-Methoxyethyl)azetidine has a computed TPSA of 21.3 Ų [1]. In contrast, 3-ethylazetidine has a significantly lower TPSA of 12 Ų [2]. In the context of CNS drug design, where a TPSA < 60-70 Ų is often desired for passive BBB permeation, both compounds could be suitable. However, the higher TPSA of the target compound, attributable to its additional oxygen atom, may reduce passive CNS permeability relative to the 3-ethyl analog and instead favor a peripheral target profile, offering a rational design choice for medicinal chemists.

CNS Drug Design Permeability TPSA

Predicted Basicity (pKa) Modulation: The Methoxyethyl Substituent is Expected to Lower the Azetidine Ring pKa by ~1-2 Units Relative to Unsubstituted Azetidine

The basicity of the azetidine nitrogen profoundly influences its ionization state at physiological pH, impacting solubility, permeability, and off-target binding. Unsubstituted azetidine has a conjugate acid pKa of 11.29 [1]. The electron-withdrawing inductive effect of the methoxyethyl substituent is expected to lower this pKa. While an experimental pKa for the target compound is not available in authoritative databases, the predicted pKa for the closely related 3-methoxyazetidine (direct oxygen substitution on the ring) is 9.68 ± 0.40 . For the target compound, the pKa is therefore estimated to be in the 9.5-10.0 range . This represents a reduction of ~1-2 units compared to the parent azetidine, resulting in a lower fraction of positively charged species at pH 7.4, which can improve membrane permeability.

Basicity Ionization State Physicochemical Properties

Metabolic Stability of the Azetidine Core: Piperidine-to-Azetidine Replacement Demonstrated a Reduction in Intrinsic Clearance, a Feature Retained in 3-Substituted Analogs

Azetidine rings have been shown to confer improved metabolic stability compared to larger saturated heterocycles. In the discovery of the DGAT2 inhibitor ervogastat, replacing a metabolically labile piperidine ring with an azetidine directly resulted in a lower intrinsic clearance in human liver microsomes [1]. Furthermore, a systematic study of fluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that their intrinsic microsomal clearance was generally high (i.e., metabolic stability was good), with only one exception noted for a 3,3-difluoroazetidine derivative [2]. While specific clearance data for 3-(1-methoxyethyl)azetidine are not published, the class-level evidence strongly supports its use as a metabolically robust building block. The presence of the methoxyethyl group is anticipated to further block potential sites of oxidative metabolism compared to unsubstituted alkyl chains.

Metabolic Stability Intrinsic Clearance ADME

Stereochemical and Conformational Diversity: The Branched 1-Methoxyethyl Group Introduces a Chiral Center Adjacent to the Ring, Enabling Stereospecific SAR Exploration

Unlike many simple 3-substituted azetidine building blocks such as 3-ethylazetidine or 3-(methoxymethyl)azetidine, the 1-methoxyethyl group in the target compound introduces a chiral center at the benzylic carbon adjacent to the ring [1]. This creates the possibility of synthesizing and evaluating pure enantiomers, allowing for stereospecific structure-activity relationship (SAR) studies. This feature is absent in the symmetric 3-ethyl (CAS 7730-47-4) and 3-(methoxymethyl) (CAS 942400-33-1) analogs. Additionally, the branched side chain provides a different conformational constraint compared to the linear 3-(2-methoxyethyl)azetidine, potentially leading to distinct 3D presentation of the amine for target engagement.

Stereochemistry Conformational Analysis Structure-Activity Relationship

High-Differentiation Procurement Scenarios for 3-(1-Methoxyethyl)azetidine


Optimization of CNS vs. Peripheral Selectivity: Leveraging Intermediate TPSA and Balanced LogP

In a lead optimization program where a balance between CNS and peripheral exposure is critical, 3-(1-methoxyethyl)azetidine can serve as a strategic building block. Its intermediate computed XLogP of 0.1 and TPSA of 21.3 Ų [1] position it in a property space that is distinct from both 3-ethylazetidine (more lipophilic, lower TPSA) and 3-(methoxymethyl)azetidine (more hydrophilic). By incorporating this building block, a medicinal chemistry team can systematically explore the structure-property relationship (SPR) in the 'middle ground' of the lipophilicity-permeability spectrum, a capability that is not accessible with the more extreme analogs. This is particularly relevant for programs targeting conditions like neuropathic pain or neurodegenerative diseases where optimal target engagement in both the CNS and periphery is desired.

Stereospecific SAR Exploration for Kinase or GPCR Inhibitors

The presence of a chiral center adjacent to the azetidine ring [1] makes this compound a valuable tool for programs that have identified a stereospecific interaction with their target. In kinase or GPCR inhibitor projects, where a precise 3D orientation of a basic amine is often required for hinge-binding or ionic lock formation, the ability to procure and evaluate both enantiomers of 3-(1-methoxyethyl)azetidine enables a level of SAR granularity that is not possible with achiral 3-ethyl or 3-(methoxymethyl) azetidine analogs. This can lead to a significant boost in target selectivity and a key patent position.

Metabolic Stability-Driven Lead Optimization: Replacing Labile Piperidine or Pyrrolidine Cores

For a lead series suffering from high metabolic clearance due to oxidation of a piperidine or pyrrolidine ring, switching to an azetidine core is a validated mitigation strategy [1]. Procuring 3-(1-methoxyethyl)azetidine specifically, instead of a simpler azetidine, has the added theoretical advantage that the branched methoxyethyl group blocks a potential metabolic soft spot (alpha-carbon oxidation) on the side chain. This makes it a superior building block for a 'metabolic-stability-by-design' approach, aimed at improving the pharmacokinetic profile and reducing the risk of forming reactive metabolites.

Fragment-Based Drug Discovery (FBDD) Library Design: Adding a Unique, Chiral, and Highly Soluble Fragment

In the context of FBDD, libraries require small, highly soluble molecules with high ligand efficiency. 3-(1-Methoxyethyl)azetidine, with its MW of 115.17 Da, 2 HBA, and computed XLogP of 0.1 [1], falls well within ideal fragment space (MW < 300, cLogP ≤ 3, HBA ≤ 3). Its chiral nature and constrained ring system offer a significant advantage over many common achiral, flexible fragments. Including this compound in a fragment library diversifies the chemical space, providing a unique scaffold that can lead to novel binding modes, as verified by X-ray crystallography, and ultimately to a distinct patent position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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